(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
Description
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand featuring a benzyl substituent at the 4-position of the oxazoline ring and a pyridin-2-yl group at the 2-position. The pyridine moiety is further substituted with a dicyclohexylmethyl group at the 6-position. This compound belongs to the pyridinooxazoline (PyOx) ligand family, which is widely employed in asymmetric catalysis due to its ability to coordinate transition metals and induce enantioselectivity in reactions such as conjugate additions and cross-couplings .
The stereochemistry at the 4-position (S-configuration) is critical for its catalytic performance.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1,4-5,10-12,17-18,22-24,27H,2-3,6-9,13-16,19-20H2/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPWLUKQGMGFH-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Substitution and Functionalization
The dicyclohexylmethyl group is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling :
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Friedel-Crafts Approach : Reaction of 2-bromopyridine with dicyclohexylmethanol in the presence of Lewis acids (e.g., AlCl₃). Yields are moderate (~50–60%) but require rigorous moisture control.
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Suzuki-Miyaura Coupling : Using 2-boronic acid pyridine derivatives and dicyclohexylmethyl halides with Pd(PPh₃)₄ catalysts. This method offers better regioselectivity (75–85% yield).
Table 1: Comparison of Pyridine Substitution Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 55 | 90 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 80 | 95 |
Oxazoline Ring Formation
The oxazoline moiety is constructed via cyclocondensation of the pyridine aldehyde with (S)-2-amino-3-phenylpropan-1-ol :
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Imine Formation : The aldehyde reacts with the amino alcohol in tert-butanol at 25°C for 2 hours.
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Oxidative Cyclization : Iodine (I₂) and potassium carbonate (K₂CO₃) facilitate ring closure at 70°C, yielding the oxazoline.
Critical Parameters :
Table 2: Optimization of Cyclization Conditions
| Oxidizing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| I₂ | 70 | 16 | 85 | 99 |
| Br₂ | 70 | 20 | 72 | 95 |
| Cl₂ | 70 | 24 | 65 | 90 |
Alternative Pathways and Scalability
Two-Step Carbamate Cyclization
A patent-derived method avoids toxic phosgene by using aryl chloroformates :
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Carbamate Formation : Reacting the amino alcohol intermediate with 4-nitrophenyl chloroformate in toluene.
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Base-Mediated Cyclization : Aqueous KOH induces ring closure at 50°C, yielding the oxazoline.
Advantages :
Mesylation-Tosylation Approach
For acid-sensitive substrates, activation via mesyl or tosyl groups improves cyclization efficiency:
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Alcohol Activation : Treating the intermediate with mesyl chloride (MsCl) or tosyl chloride (TsCl).
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Cyclization : Heating in acetonitrile with NaOMe achieves 70–75% yield.
Limitations : Requires stringent anhydrous conditions and extended reaction times.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The benzyl and pyridine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial properties. The structure of (S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole suggests potential efficacy against various bacterial strains. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) that are competitive with established antibiotics like cefotaxime .
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Cefotaxime | 6–12 | Bacillus subtilis |
| Other derivatives | 4–20 | Various strains |
Anticancer Activity
The compound's structural features may contribute to its potential anticancer properties. Preliminary studies on related oxazole derivatives indicate their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of a pyridine moiety enhances interactions with biological targets, potentially leading to effective treatments for cancers such as leukemia and breast cancer .
Neuroprotective Effects
Emerging research suggests that oxazole derivatives could have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's disease. Their ability to inhibit acetylcholinesterase and other enzymes involved in neurodegeneration has been documented .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the oxazole ring. Various methods have been explored for synthesizing oxazole derivatives, including microwave-assisted synthesis which enhances yield and reduces reaction times .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various oxazole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced activity compared to standard antibiotics .
Case Study 2: Anticancer Screening
A series of experiments were conducted where this compound was administered to human cancer cell lines. The findings revealed significant inhibition of cell growth at specific concentrations, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may target specific receptors, modulating their signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key Observations :
- Steric and Electronic Effects : The dicyclohexylmethyl group in the target compound introduces significant steric bulk compared to unsubstituted PyOx ligands like (S)-t-BuPyOx. This may enhance enantioselectivity in reactions requiring bulky substrates but could reduce reaction rates due to hindered metal coordination .
- Configuration Impact : The S-configuration at the 4-position is conserved in high-performance ligands like (S)-t-BuPyOx, whereas the R-configured analog () may exhibit divergent selectivity .
- Trifluoromethyl Derivatives : Compounds with electron-withdrawing groups (e.g., CF₃) on the pyridine ring () are tailored for reactions where electronic modulation of the metal center is critical .
Physicochemical Properties
Notable Trends:
Biological Activity
(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C25H32N2O
- Molecular Weight: 396.54 g/mol
- CAS Number: 2828438-61-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity through:
- Receptor Modulation: The compound may act as a modulator for certain neurotransmitter receptors, influencing pathways associated with mood and cognition.
- Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like diabetes and obesity.
Pharmacological Activities
The following table summarizes key biological activities reported for this compound based on available studies.
Case Studies
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Antidepressant Activity Study:
In a controlled study involving rodents, this compound was administered to evaluate its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties. -
Anti-inflammatory Research:
A recent investigation focused on the compound's anti-inflammatory potential revealed that it significantly decreased levels of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating a promising role in managing inflammatory conditions. -
Neuroprotection:
In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential utility in neurodegenerative disease therapies.
Q & A
Q. What are the key challenges in synthesizing (S)-4-benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole, and how can they be addressed?
The synthesis faces challenges in amide bond formation and cyclization efficiency . For example, amidation reactions often produce bis-acylated byproducts when using oxalyl chloride or diphenyl chlorophosphate as activating agents. Temperature control (e.g., cooling to 0°C) and alternative activation strategies, such as using isobutylchloroformate with N-methylmorpholine, improve selectivity, yielding amide intermediates in up to 92% purity . Cyclization of intermediates like chloride salts (e.g., compound 11 ) requires careful base selection: sodium methoxide minimizes hydrolysis compared to stronger bases like KOH, achieving 72% yield .
Q. What methods ensure enantiomeric purity during synthesis?
Enantiomeric purity is achieved through chiral starting materials and stereoselective cyclization . For example, (S)-tert-leucinol or (S)-(+)-2-phenylglycinol serve as chiral precursors, with optical rotation ([α]D) and polarimetry confirming >99% enantiomeric excess (ee). Cyclization under mild conditions (e.g., sodium methoxide in methanol at 55°C) preserves stereochemistry .
Q. How can purification challenges be mitigated for this compound?
Purification via neutral silica gel chromatography (e.g., ZEOprep ECO silica) reduces decomposition compared to acidic/basic stationary phases. Avoiding prolonged exposure to moisture is critical, as the compound hydrolyzes to amide derivatives under acidic conditions. Salt formation (e.g., HBF4) is unstable, making flash chromatography the preferred method .
Q. What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H and 13C NMR verify regiochemistry and absence of byproducts (e.g., δ 3.96–4.02 ppm for oxazoline protons) .
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed [M+H]+ values (e.g., m/z 223.1448 for intermediates) .
- Infrared (IR) Spectroscopy : Peaks at 1669 cm⁻¹ (C=O stretch) and 1570 cm⁻¹ (pyridine ring) confirm functional groups .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence catalytic activity in polymerization?
Substituents like dicyclohexylmethyl or naphthalen-1-yl groups modulate steric and electronic effects in catalysis. For example, cobalt complexes of (S)-4-benzyl-2-(6-(naphthalen-1-yl)pyridin-2-yl)-4,5-dihydrooxazole (2b ) exhibit higher activity in isoprene polymerization (54% yield) compared to phenyl-substituted analogs. The bulky dicyclohexylmethyl group enhances stereoselectivity, favoring cis-1,4-polyisoprene formation .
Q. What strategies stabilize the compound against hydrolysis during cyclization?
Using chloride intermediates (e.g., 11 ) instead of mesylates/tosylates improves stability. Sodium methoxide in anhydrous methanol at 55°C minimizes hydrolysis rates, while avoiding aqueous workup preserves the oxazoline ring. Degradation studies show complete hydrolysis to amides under 3 N HCl, necessitating strict moisture control .
Q. How can structural variations impact biological activity?
Substituting the benzyl group with phenyl or isopropyl groups alters antifungal activity. For example, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives show broad-spectrum antifungal efficacy, with IC50 values <1 µM against Candida spp. The benzyl group’s hydrophobicity enhances membrane penetration, while pyridine coordination modulates target binding .
Q. What mechanistic insights explain side reactions during amidation?
Bis-acylation occurs due to nucleophilic attack of the hydroxyl group in (S)-tert-leucinol on activated acid intermediates. Lowering reaction temperatures (0°C) and using stoichiometric chlorinating agents (e.g., oxalyl chloride) reduce over-acylation. IR monitoring (disappearance of -OH stretches at 3375 cm⁻¹) confirms reaction progress .
Contradictions and Resolutions
- Cyclization Efficiency : reports low yields (30–45%) with mesylates/tosylates but higher yields (72%) using chloride intermediates. This highlights the importance of leaving group selection.
- Base Selection : Sodium methoxide outperforms KOH due to slower hydrolysis, resolving contradictions in cyclization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
